molecular formula C12H22O11 B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

Cat. No.: B1146171
CAS No.: 9050-36-6
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-ASMJPISFSA-N
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Description

Maltodextrin is a polysaccharide that is commonly used as a food additive. It is produced from starch by partial hydrolysis and is usually found as a white hygroscopic spray-dried powder. This compound is easily digestible, being absorbed as rapidly as glucose, and might be either moderately sweet or almost flavorless. It is used in a variety of food products, including soft drinks and candy, and as a thickener or filler in other processed foods .

Mechanism of Action

Target of Action

Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .

Mode of Action

Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .

Result of Action

The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.

Industrial Production Methods:

    Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.

    Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into this compound.

    Purification: The hydrolyzed product is filtered and purified to remove any impurities.

    Spray Drying: The purified this compound solution is then spray-dried to produce a fine powder.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Although less common, this compound can be reduced to form polyols under specific conditions.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Polyols.

    Substitution Products: Modified maltodextrins with altered functional properties.

Scientific Research Applications

Maltodextrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Maltodextrin is often compared with other polysaccharides such as:

Uniqueness: this compound’s unique properties, such as its variable dextrose equivalent and its ability to act as a thickener, stabilizer, and carrier, make it highly versatile in various applications. Its rapid digestibility and ability to provide quick energy distinguish it from other polysaccharides .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
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InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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CAS No.

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Record name Starch, soluble
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Record name Maltodextrin
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Amylodextrin
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Melting Point

240 °C
Record name Maltodextrin
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Customer
Q & A

Q1: What is the molecular formula and weight of maltodextrin?

A1: this compound, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of this compound?

A2: DE reflects the degree of hydrolysis of starch, influencing this compound's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 this compound exhibits higher viscosity than a DE 16.5-19.5 this compound. []

Q3: Are there specific spectroscopic techniques used to analyze this compound?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of this compound, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does this compound influence the stability of encapsulated compounds?

A4: this compound acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding this compound to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of this compound affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the this compound matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does this compound affect the physical properties of food products?

A6: this compound can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with this compound in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is this compound utilized in the food industry?

A7: this compound finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does this compound have any applications outside the food industry?

A8: While primarily used in food, this compound's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of this compound on athletic performance?

A9: Research suggests that this compound supplementation might enhance athletic performance. For instance, this compound intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is this compound generally considered safe for consumption?

A10: this compound is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a this compound-containing beverage showed no adverse effects even with long-term or excessive intake. []

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